Distinct Topological Polar Surface Area (TPSA) and Lipophilicity Versus Unsubstituted 3-(Piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
The target compound bears a thiophene‑2‑carbonyl group, which substantially increases molecular size, lipophilicity, and hydrogen‑bond acceptor count relative to the simplest core scaffold 3‑(piperidin‑4‑yl)pyrido[2,3‑d]pyrimidin‑4(3H)‑one (MW 230.27 g/mol, C₁₂H₁₄N₄O, HBA ~3–4) [1]. Specifically, the TPSA of the target compound is 94.1 Ų and its XLogP3 is 1.9, whereas the unsubstituted piperidine scaffold has a predicted TPSA of approximately 58–64 Ų and a lower logP (estimated <0.5) [1]. This differentiation directly impacts membrane permeability and solubility profiles, which are critical for cell‑based assay performance and oral bioavailability potential.
| Evidence Dimension | Topological polar surface area (TPSA) and calculated logP (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 94.1 Ų; XLogP3 = 1.9 |
| Comparator Or Baseline | 3-(Piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: TPSA ≈ 58–64 Ų (estimated); XLogP3 < 0.5 (estimated) |
| Quantified Difference | ΔTPSA ≈ +30–36 Ų; ΔXLogP3 ≈ +1.4 log units |
| Conditions | Computed physicochemical properties (PubChem/XLogP3 algorithm) |
Why This Matters
Higher TPSA and moderate lipophilicity can be advantageous for balancing solubility and passive membrane diffusion, making this compound a more suitable starting point for lead optimization programs targeting intracellular kinases than the unsubstituted piperidine scaffold.
- [1] Kuujia.com. CAS 2034530-93-1: 3-(1-(Thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one – Chemical and Physical Properties. https://www.kuujia.com/cas-2034530-93-1.html (accessed 2026-04-29). View Source
